6-Fluoro-2-methoxyquinoline
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Overview
Description
6-Fluoro-2-methoxyquinoline is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with a fluorine atom at the 6th position and a methoxy group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methoxyquinoline typically involves the introduction of the fluorine and methoxy groups onto the quinoline ring. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the quinoline ring using a suitable fluorinating agent. The methoxy group can be introduced via methylation of a hydroxyl group present on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Fluoro-2-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxyquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Fluoro-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
6-Fluoroquinoline: Lacks the methoxy group, making it less polar.
2-Methoxyquinoline: Lacks the fluorine atom, affecting its reactivity and biological activity.
Uniqueness: 6-Fluoro-2-methoxyquinoline is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct chemical properties such as increased lipophilicity and altered electronic distribution. These properties can enhance its reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
6-fluoro-2-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZUSOWUSDBAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682437 |
Source
|
Record name | 6-Fluoro-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-76-9 |
Source
|
Record name | 6-Fluoro-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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